molecular formula C15H23NO2 B14837790 3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine

3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine

Cat. No.: B14837790
M. Wt: 249.35 g/mol
InChI Key: PGNOCZAASVEPGE-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 It is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure due to the presence of tert-butyl groups.

    tert-Butyl substituted hetero-donor TADF compounds: Share the tert-butyl group and are used in organic light-emitting diodes (OLEDs).

Uniqueness

3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine is unique due to the combination of tert-butyl, cyclopropoxy, and isopropoxy groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxy-4-propan-2-yloxypyridine

InChI

InChI=1S/C15H23NO2/c1-10(2)17-14-12(15(3,4)5)8-16-9-13(14)18-11-6-7-11/h8-11H,6-7H2,1-5H3

InChI Key

PGNOCZAASVEPGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1C(C)(C)C)OC2CC2

Origin of Product

United States

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